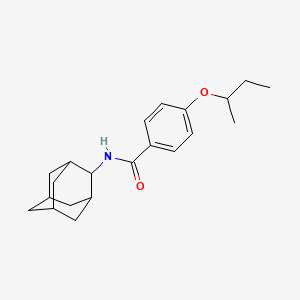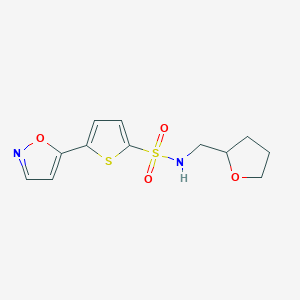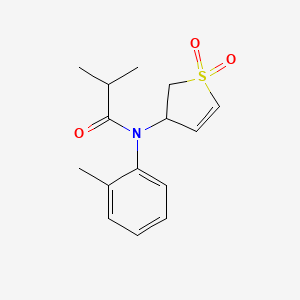
N-2-adamantyl-4-sec-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-4-sec-butoxybenzamide, also known as ADBB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. ADBB is a member of the benzamide class of compounds and is structurally similar to other compounds such as N-phenyl-2-aminobenzamide and N-(4-fluorophenyl)-2-aminobenzamide.
Mécanisme D'action
The exact mechanism of action of N-2-adamantyl-4-sec-butoxybenzamide is not fully understood, but it is believed to act as a selective antagonist of the μ-opioid receptor. N-2-adamantyl-4-sec-butoxybenzamide has been shown to bind to the μ-opioid receptor with high affinity and to inhibit the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
N-2-adamantyl-4-sec-butoxybenzamide has been found to have various biochemical and physiological effects. In animal studies, N-2-adamantyl-4-sec-butoxybenzamide has been shown to produce potent analgesia and to reduce inflammation. N-2-adamantyl-4-sec-butoxybenzamide has also been found to have sedative effects and to produce a dose-dependent decrease in locomotor activity. In addition, N-2-adamantyl-4-sec-butoxybenzamide has been found to have anxiolytic effects and to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-2-adamantyl-4-sec-butoxybenzamide is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation in animal models. N-2-adamantyl-4-sec-butoxybenzamide is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of N-2-adamantyl-4-sec-butoxybenzamide is its potential for abuse and dependence, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-2-adamantyl-4-sec-butoxybenzamide. One area of interest is the development of more selective and potent analogs of N-2-adamantyl-4-sec-butoxybenzamide that can be used to study the μ-opioid receptor in more detail. Another area of interest is the potential use of N-2-adamantyl-4-sec-butoxybenzamide as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-4-sec-butoxybenzamide and its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-4-sec-butoxybenzamide involves the reaction of 2-adamantanone with sec-butylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromoanisole to yield the final product, N-2-adamantyl-4-sec-butoxybenzamide. The synthesis of N-2-adamantyl-4-sec-butoxybenzamide has been optimized and can be carried out in a relatively short amount of time with high yields.
Applications De Recherche Scientifique
N-2-adamantyl-4-sec-butoxybenzamide has been found to have various applications in scientific research. One of the primary applications of N-2-adamantyl-4-sec-butoxybenzamide is in the field of medicinal chemistry, where it has been shown to exhibit potent analgesic and anti-inflammatory properties. N-2-adamantyl-4-sec-butoxybenzamide has also been studied for its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-2-adamantyl-4-sec-butoxybenzamide has been found to have potential applications in the field of pharmacology as a modulator of G protein-coupled receptors.
Propriétés
IUPAC Name |
N-(2-adamantyl)-4-butan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-13(2)24-19-6-4-16(5-7-19)21(23)22-20-17-9-14-8-15(11-17)12-18(20)10-14/h4-7,13-15,17-18,20H,3,8-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNIWHCKACEEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-adamantyl-4-sec-butoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)


![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)
![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)